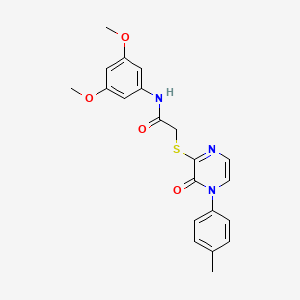![molecular formula C21H25ClN2OS B2546109 1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851803-84-4](/img/structure/B2546109.png)
1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a complex molecule that includes an adamantyl group, a chlorophenyl group, and a dihydroimidazolyl group linked through a methanone moiety. While the specific compound is not directly studied in the provided papers, related adamantane derivatives have been investigated for their structural and electronic properties, as well as their potential as precursors for further chemical synthesis and as inhibitors for certain enzymes.
Synthesis Analysis
The synthesis of adamantane derivatives can involve multiple steps, starting from commercially available adamantane or its derivatives. For example, the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was achieved through a five-step process with an overall yield of 28% . Another study reported the synthesis of a potent non-steroidal inhibitor, which involved the condensation of 2-methyl-6-hydroxybenzoxazole with 2-adamantanone . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been extensively studied using both experimental and theoretical methods. For instance, the structural molecular geometry, vibrational frequencies, and NMR chemical shifts of (adamantan-1-yl)(phenylsulfanyl)methanone were investigated using DFT/B3LYP computational methods . Such studies are crucial for understanding the molecular structure and electronic configuration of the compound .
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions, leading to the formation of novel compounds. The photochemical reaction of N-(1-adamantyl)phthalimide, for example, resulted in a novel hexacyclic benzazepine derivative, showcasing the reactivity of adamantane-containing compounds under specific conditions . These reactions can be indicative of the types of chemical transformations that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives, such as their spectroscopic, electronic, and thermodynamic characteristics, have been characterized in various studies. The HOMO, LUMO, and NBO analyses provide insights into charge transfers and electronic transitions, which are important for understanding the reactivity and stability of the compound . Additionally, the thermodynamic properties can give clues about the compound's behavior under different temperature and pressure conditions.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
- Novel Tetrahydropyrimidine–Adamantane Hybrids : A series of novel tetrahydropyrimidine–adamantane hybrids have been synthesized and evaluated for their anti-inflammatory activities. Compounds within this series exhibited excellent and promising anti-inflammatory activities, showcasing the potential therapeutic benefits of adamantane derivatives in treating inflammatory conditions (Kalita et al., 2015).
Antimicrobial and Anticancer Applications
- Pyrazole Derivatives with Oxa/Thiadiazolyl, Pyrazolyl Moieties and Pyrazolo[4,3-d]-Pyrimidine Derivatives : These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed good antimicrobial activity (Hafez et al., 2016).
- Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and Oxadiazolines : Certain adamantane derivatives were synthesized and showed potent broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and Candida albicans, highlighting their potential as antimicrobial agents (El-Emam et al., 2012).
Chemical Synthesis and Structural Studies
- Synthesis of Adamantylated Pyrimidines Using the Biginelli Reaction : Adamantylated pyrimidines were prepared using an adamantane 3-oxonitrile and adamantane 1,3-dicarbonyl compounds in the Biginelli reaction, demonstrating the versatility of adamantane derivatives in synthetic chemistry (Lashmanova et al., 2016).
- Molecular Docking and Hirshfeld Surface Analysis : Studies on specific adamantane derivatives have been conducted to understand their binding interactions with biological targets, showcasing their potential in drug design and development. These studies provide insights into the electronic properties, molecular docking, and intermolecular interactions of adamantane compounds (Jayasheela et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Adamantyl and imidazole derivatives are known to interact with a variety of biological targets. For instance, imidazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. Generally, they might work by binding to their target, thereby modulating its activity .
Biochemical Pathways
Adamantyl and imidazole derivatives can affect various biochemical pathways. For example, some imidazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary significantly depending on their specific chemical structure .
Result of Action
The result of the action of these compounds can range from antimicrobial to anticancer effects, depending on the specific compound and its target .
Propiedades
IUPAC Name |
1-adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS/c22-18-4-2-1-3-17(18)13-26-20-23-5-6-24(20)19(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQBIUUWEAJGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

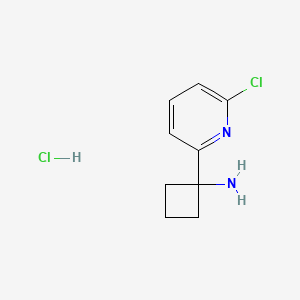

![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)
![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)

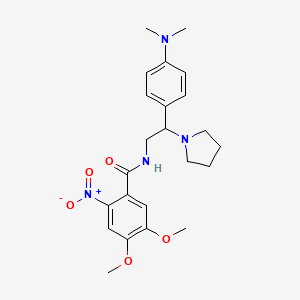
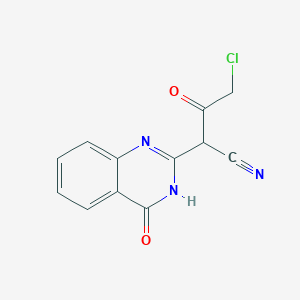
![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)
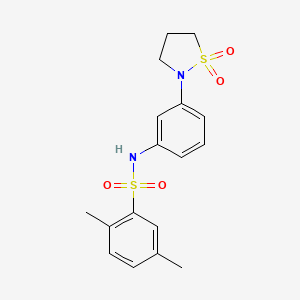
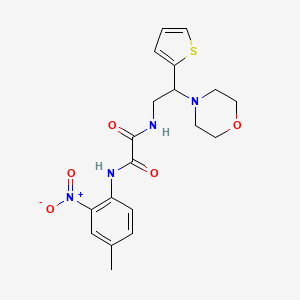
![Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate](/img/structure/B2546045.png)

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)
